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molecular formula C13H22N4O3S B018695 Triazamate CAS No. 110895-43-7

Triazamate

Cat. No. B018695
M. Wt: 314.41 g/mol
InChI Key: NKNFWVNSBIXGLL-UHFFFAOYSA-N
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Patent
US05470984

Procedure details

To a solution of 813 g (3.34 mole) of 3-t-butyl-5-carboethoxymethylthio-1,2,4-1H-triazole in 2 liters of THF was added 395 g (3.67 mole) of dimethyl carbamoyl chloride and 50 g (0.4 mole) of 4-dimethylaminopyridine. To this solution is slowly added 675 g (6.68 mole) of triethylamine, whereon the reaction exotherms to reflux. The reaction is allowed to react for an additional 1.5 hours whereon the temperature slowly returns to room temperature. One liter of ethyl ether, 2 liters of water, 2 kgs of ice are added and the mixture is acidified with concentrated aqueous hydrochloric acid. The aqueous layer is separated and backwashed with 1 liter of ethyl ether before discarding. The combined aqueous layers are washed with 2 liters of brine, dried over magnesium sulfate, and concentrated under vacuum to afford 1016 g of 1-dimethylcarbamoyl-3-t-butyl-5-carboethoxymethylthio-1,2,4-1H-triazole as a tan solid.
Quantity
813 g
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
675 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:9]=[C:8]([S:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[O:20].C(N(CC)CC)C.Cl>C1COCC1.CN(C)C1C=CN=CC=1.O.C(OCC)C>[CH3:17][N:18]([CH3:22])[C:19]([N:7]1[C:8]([S:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:9][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[N:6]1)=[O:20]

Inputs

Step One
Name
Quantity
813 g
Type
reactant
Smiles
C(C)(C)(C)C1=NNC(=N1)SCC(=O)OCC
Name
Quantity
395 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
675 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to react for an additional 1.5 hours whereon the temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
slowly returns to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
The combined aqueous layers are washed with 2 liters of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1N=C(N=C1SCC(=O)OCC)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1016 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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